molecular formula C11H11NO3 B1199682 5-Methoxyindole-3-acetic acid CAS No. 3471-31-6

5-Methoxyindole-3-acetic acid

Cat. No.: B1199682
CAS No.: 3471-31-6
M. Wt: 205.21 g/mol
InChI Key: COCNDHOPIHDTHK-UHFFFAOYSA-N
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Description

5-Methoxyindole-3-acetic acid is a chemical compound with the molecular formula C11H11NO3. It is a derivative of indole-3-acetic acid, where the hydrogen at position 5 of the indole ring is replaced by a methoxy group. This compound is known for its presence in various biological systems and its role as a metabolite in different organisms .

Mechanism of Action

Target of Action

5-Methoxyindole-3-acetic acid (5-MIAA) is a methoxyindole synthesized in rat pineal gland, retina, and harderian gland . It has been used to synthesize Gli1 antitumor agents, inhibitors of NO production, and selective COX-2 inhibitors . The primary targets of 5-MIAA are the enzymes involved in these biochemical pathways.

Mode of Action

5-MIAA interacts with its targets by inhibiting their function. For instance, it acts as a reactant for the preparation of aryloxybenzothiazoles as inhibitors of NO production . It also plays a role in the preparation of transcription inhibitors of novel Gli1 as antitumor agents .

Biochemical Pathways

5-MIAA affects several biochemical pathways. It is involved in the synthesis of Gli1 antitumor agents, inhibitors of NO production, and selective COX-2 inhibitors . It is also a part of the tryptophan-dependent pathways of microorganisms .

Pharmacokinetics

Given its molecular weight of 20521 , it is likely to have good bioavailability.

Result of Action

The action of 5-MIAA results in the inhibition of NO production, the suppression of Gli1 antitumor agents, and the selective inhibition of COX-2 . In addition, it has been found to have antibacterial properties and can enhance lipid peroxidation .

Action Environment

The action of 5-MIAA is influenced by environmental factors. For instance, the persistence of rhythms found in constant darkness but abolished in constant light suggests that the pineal 5-MIAA is endogenous and uses light as an environmental cue . This indicates that the action, efficacy, and stability of 5-MIAA can be influenced by light exposure.

Safety and Hazards

Safety precautions for handling 5-Methoxyindole-3-acetic acid include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

5-Methoxyindole-3-acetic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been shown to interact with horseradish peroxidase, leading to the formation of peroxyl radicals. These radicals can increase the rate of formation of thiobarbituric acid reactive substances in liposomes, indicating its role in lipid peroxidation . Additionally, this compound has antibacterial properties and can function as an antioxidant . It is also involved in the synthesis of Gli1 antitumor agents, inhibitors of nitric oxide production, and selective cyclooxygenase-2 inhibitors .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In V79 hamster cells, it has been found to be cytotoxic following conversion to a peroxyl radical by horseradish peroxidase . In vivo studies have shown that this compound can prolong the estrous cycle and increase uterine weight, the number of uterine follicles, and plasma levels of 17β-estradiol in female rats . These effects suggest that this compound influences cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. It can bind to enzymes such as horseradish peroxidase, leading to the formation of peroxyl radicals that induce lipid peroxidation . This compound also has the ability to inhibit or activate specific enzymes, such as cyclooxygenase-2, through its role as a selective inhibitor . Additionally, this compound can influence gene expression by modulating the activity of transcription factors involved in the synthesis of antitumor agents .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under certain conditions but can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound has been associated with prolonged estrous cycles and increased uterine weight in female rats . These findings suggest that the temporal effects of this compound are influenced by its stability and degradation in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, such as prolonging the estrous cycle and increasing uterine weight in female rats . At higher doses, this compound can induce toxic effects, including cytotoxicity in V79 hamster cells . These findings highlight the importance of dosage in determining the therapeutic and adverse effects of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to lipid peroxidation and antioxidant activity . It is synthesized from L-tryptophan and can be converted to various metabolites, such as 5-methoxytryptophan and N-acetyl 5-methoxytryptamine . These metabolic pathways involve interactions with enzymes such as horseradish peroxidase and cyclooxygenase-2, which play crucial roles in the compound’s biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various tissues, including the pineal gland, retina, and harderian gland . Its localization and accumulation within these tissues are influenced by its interactions with transporters and binding proteins that facilitate its movement and retention .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biological effects. It can be found in organelles such as the mitochondria and endoplasmic reticulum, where it participates in lipid peroxidation and antioxidant activity . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyindole-3-acetic acid typically involves the methoxylation of indole-3-acetic acid. One common method includes the reaction of 5-methoxyindole with chloroacetic acid in the presence of a base, followed by hydrolysis to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar organic synthesis routes involving the methoxylation of indole derivatives under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxyindole-3-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the indole ring .

Comparison with Similar Compounds

Uniqueness: 5-Methoxyindole-3-acetic acid is unique due to its specific methoxy substitution at the 5-position of the indole ring, which imparts distinct chemical and biological properties compared to other indole derivatives .

Properties

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-8-2-3-10-9(5-8)7(6-12-10)4-11(13)14/h2-3,5-6,12H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCNDHOPIHDTHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188268
Record name 5-Methoxyindoleacetic acid
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Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Methoxyindoleacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004096
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3471-31-6
Record name 5-Methoxyindoleacetic acid
Source CAS Common Chemistry
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Record name 5-Methoxyindoleacetic acid
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Record name 5-Methoxyindoleacetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxyindol-3-ylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.400
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Record name 5-METHOXYINDOLEACETIC ACID
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Record name 5-Methoxyindoleacetate
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URL http://www.hmdb.ca/metabolites/HMDB0004096
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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